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Compound of Interest

Compound Name: Promethazine sulfoxide

Cat. No.: B023261 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro metabolism of promethazine

across various species, offering valuable insights for preclinical drug development and

toxicological studies. Understanding species-specific metabolic profiles is crucial for

extrapolating non-clinical data to human scenarios. This document summarizes key metabolic

pathways, enzymatic players, and available quantitative data, supported by detailed

experimental protocols and visual diagrams.

Executive Summary
Promethazine, a first-generation antihistamine with sedative and antiemetic properties,

undergoes extensive metabolism primarily in the liver. The main metabolic transformations

include N-demethylation, S-oxidation, and ring hydroxylation. In humans, Cytochrome P450

2D6 (CYP2D6) is the principal enzyme responsible for these metabolic reactions.[1] Significant

species differences in the rate and primary pathways of promethazine metabolism have been

observed, highlighting the importance of selecting appropriate animal models for preclinical

studies.

Comparative In Vitro Metabolism Data
While comprehensive, directly comparative quantitative data for promethazine metabolism

across multiple species in a single study is limited, the following table summarizes the key

metabolic pathways and enzymes identified in different species.
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Species
Primary Metabolic
Pathways Identified
In Vitro

Key Enzymes
Involved

Notes

Human

Ring Hydroxylation, S-

Oxidation, N-

Demethylation

CYP2D6 (principal)[1]

Hydroxylation appears

to be a high-affinity

pathway (low Km

value).[1]

Rabbit

N-Dealkylation, N-

Oxidation, Ring

Hydroxylation

Liver homogenate

fractions

Studies have

identified

promethazine-N-oxide

and other N-

oxygenated products.

Pig
N-Oxidation, S-

Oxidation

Flavin-containing

monooxygenase

(FMO)

FMO catalyzes both

N- and S-oxidation of

desmethylpromethazi

ne.

Rat
N-Demethylation, S-

Oxidation
Cytochrome P-450

Promethazine has

been shown to induce

its own metabolism in

rats.

Metabolic Pathways of Promethazine
The metabolism of promethazine primarily involves three key pathways, as illustrated in the

diagram below. These reactions are catalyzed by various enzyme systems, with Cytochrome

P450 enzymes playing a central role, particularly in humans.
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General Metabolic Pathways of Promethazine

Primary Metabolic Pathways

Resulting Metabolites

Promethazine

N-Demethylation

CYP450

S-Oxidation

CYP450, FMO

Ring Hydroxylation

CYP2D6 (Human)

N-Desmethylpromethazine Promethazine Sulfoxide Hydroxylated Promethazine
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Experimental Workflow for In Vitro Metabolism Study
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Incubation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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